GB111-NH2 (hydrochloride)

Description

Overview of GB111-NH2 (hydrochloride) in Academic Research

GB111-NH2 (hydrochloride) is a small molecule that has garnered attention in academic research primarily as a potent inhibitor of cysteine cathepsins. It is often utilized as a chemical tool to investigate the physiological and pathological roles of these proteases. Research has demonstrated that GB111-NH2 effectively blocks the activity of several key cysteine cathepsins, including cathepsins B, L, and S. nih.govmdpi.com Its application in research spans various fields, most notably in cancer biology to study the tumor microenvironment.

Interestingly, research has also unveiled a broader mechanism of action for GB111-NH2 beyond cathepsin inhibition. Studies have identified the glycolytic enzymes GAPDH and α-enolase as additional targets of this compound. nih.gov This dual activity has expanded its use in immunological studies, particularly in the investigation of inflammasome activation and programmed cell death pathways.

Significance in Chemical Biology and Biomedical Investigations

The significance of GB111-NH2 in chemical biology and biomedical investigations lies in its ability to modulate specific enzymatic activities, thereby allowing researchers to probe complex biological processes. As a cysteine cathepsin inhibitor, it has been instrumental in elucidating the role of these enzymes in tumor progression, particularly in the context of tumor-associated macrophages (TAMs). nih.gov By inhibiting cathepsins, GB111-NH2 has been shown to induce apoptosis in macrophages, highlighting a potential therapeutic strategy for tumors with high macrophage infiltration. nih.govresearchgate.net

Furthermore, the discovery of its inhibitory effects on glycolytic enzymes has positioned GB111-NH2 as a valuable tool for studying cellular metabolism and inflammation. Its ability to induce the formation of the NLRP3 inflammasome, leading to caspase-1 activation and pyroptotic cell death, provides a chemical means to investigate the intricate links between metabolic pathways and innate immune responses. nih.gov This makes GB111-NH2 a significant compound for dissecting molecular pathways that could be targeted for therapeutic intervention in inflammatory diseases.

Scope and Objectives of Research Inquiry

The primary research objective for utilizing GB111-NH2 is to understand the functional consequences of inhibiting its target enzymes in various disease models. A significant area of inquiry is its potential as an anti-cancer agent. Research aims to explore how the induction of macrophage cell death through cathepsin inhibition can lead to the regression of tumors. nih.gov Studies have shown that the apoptosis of TAMs can result in the death of neighboring cancer cells, suggesting a cell non-autonomous mechanism of action. nih.gov

Another key objective is to investigate the metabolic reprogramming of immune cells. By inhibiting cathepsins, GB111-NH2 has been observed to alter cellular recycling processes and fatty acid metabolism in macrophages, leading to a pro-inflammatory phenotype. mdpi.com Research in this area seeks to understand how targeting cathepsin activity can modulate the tumor microenvironment to favor tumor elimination. mdpi.com Additionally, the off-target effects on glycolytic enzymes are being explored to understand the regulation of inflammasome signaling and its role in host defense and inflammatory disorders. nih.gov

Research Findings on GB111-NH2 (hydrochloride)

Enzymatic Targets and Cellular Effects

| Target Enzyme(s) | Primary Cellular Process Affected | Key Outcome(s) |

| Cysteine Cathepsins (B, L, S) | Autophagy, Macrophage Polarization | Induction of apoptosis in macrophages, shift from M2 to M1 macrophage phenotype. nih.govmdpi.com |

| GAPDH, α-enolase | Glycolysis, Inflammasome Activation | Inhibition of glycolytic flux, activation of the NLRP3 inflammasome, pyroptotic cell death. nih.gov |

Impact on Macrophage Function

| Experimental Model | Effect of GB111-NH2 | Observed Phenotype |

| In vitro macrophage cultures | Cysteine cathepsin inhibition | Increased oxidative stress, apoptosis, and proliferation. nih.gov |

| Human primary macrophages | Pharmacological cathepsin inhibition | Altered fatty acid metabolism, increased pro-inflammatory mediators. mdpi.com |

| In vivo mammary cancer models | Cathepsin inhibition | Death of tumor-associated macrophages (TAMs), regression of primary tumor growth. nih.gov |

| Human atherosclerotic tissue | Cathepsin inhibition | Specific induction of macrophage apoptosis. researchgate.net |

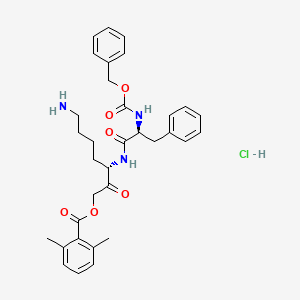

Structure

2D Structure

Properties

Molecular Formula |

C33H40ClN3O6 |

|---|---|

Molecular Weight |

610.1 g/mol |

IUPAC Name |

[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,6-dimethylbenzoate;hydrochloride |

InChI |

InChI=1S/C33H39N3O6.ClH/c1-23-12-11-13-24(2)30(23)32(39)41-22-29(37)27(18-9-10-19-34)35-31(38)28(20-25-14-5-3-6-15-25)36-33(40)42-21-26-16-7-4-8-17-26;/h3-8,11-17,27-28H,9-10,18-22,34H2,1-2H3,(H,35,38)(H,36,40);1H/t27-,28-;/m0./s1 |

InChI Key |

LEQYHRMMCXGQOI-DHBRAOIWSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.Cl |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.Cl |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Derivatization for Research Probes

Chemical Synthesis of GB111-NH2 (hydrochloride)

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS) is a highly efficient method for the stepwise assembly of peptide chains and other oligomeric molecules. In this approach, the initial building block is covalently attached to an insoluble polymer resin. The synthesis then proceeds in a cycle of deprotection and coupling reactions. Excess reagents and byproducts are easily removed by washing and filtering the resin, which simplifies the purification process. For a molecule like GB111-NH2, a resin would be functionalized with the C-terminal precursor. Subsequent protected amino acids or other organic moieties would be added sequentially. The final step involves cleaving the completed molecule from the solid support. This methodology is amenable to automation and the rapid generation of compound libraries for research purposes.

Solution-Phase Synthetic Strategies

Alternatively, solution-phase synthesis involves carrying out all reactions with the reactants dissolved in a suitable solvent. While this traditional approach can be more labor-intensive due to the need for purification after each step (e.g., via chromatography or crystallization), it offers greater flexibility in terms of reaction scale and the use of a wider range of chemical transformations that may not be compatible with solid-phase resins. For complex, non-linear molecules, solution-phase synthesis may be the preferred method. The synthesis of biphalin, a dimeric analog of enkephalin, for instance, requires synthesis in solution due to its specific chemical structure. This highlights how certain molecular architectures are better suited to solution-phase techniques.

Structure-Activity Relationship (SAR) Studies and Analog Design

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. For GB111-NH2, SAR studies have been instrumental in identifying key functional groups and in the development of essential chemical probes for research.

Identification of Key Structural Modifiers for Biological Activity

Research involving GB111-NH2 has led to the identification of several structural modifications that significantly impact its biological activity. These studies help to pinpoint the specific parts of the molecule responsible for its effects.

Key findings from these SAR studies include:

The Electrophilic "Warhead": The presence of a reactive electrophilic group is critical for the activity of GB111-NH2. An analog where the acyloxymethylketone (AOMK) electrophile was removed resulted in a loss of the compound's ability to induce IL-1β secretion, suggesting that the compound likely acts through covalent modification of its protein targets. nih.gov

Warhead Reactivity: The nature of the electrophile influences potency. An analog featuring a more reactive phenoxymethylketone electrophile (referred to as compound 6) was found to be more potent at inducing IL-1β secretion than the parent GB111-NH2. nih.gov This compound also demonstrated a greater ability to block the binding of probes to its target enzymes, GAPDH and α-enolase. nih.gov

Probe-Functionalized Analogs: It is possible to modify the compound to include chemical handles for proteomics studies without losing biological activity. An azide-containing analog, az-GB , was synthesized and found to retain the inflammasome-activating ability of GB111-NH2. nih.gov This was a crucial development, as the azide (B81097) group allows the compound to be used as a probe to identify protein targets via "Click chemistry". nih.gov

Design and Synthesis of Inactive Analogs for Control Experiments

In biological research, it is essential to use negative controls to ensure that the observed effects of a compound are due to its specific interaction with its intended target and not some non-specific or off-target effect. To this end, an inactive analog of GB111-NH2 was rationally designed and synthesized.

This inactive analog, referred to as GB-IA , was developed as part of the SAR studies. nih.gov GB-IA serves as a crucial experimental tool. In chemical proteomics experiments, for example, researchers can compare which proteins are labeled by an active probe (like az-GB) in the presence of the active compound (GB111-NH2) versus the inactive analog (GB-IA). Proteins that are legitimate targets of GB111-NH2 will show reduced labeling by the probe when pre-treated with GB111-NH2, but not when pre-treated with the inactive GB-IA. nih.gov This competitive binding approach allows for the confident identification of specific cellular targets.

Interactive Data Table: Analogs of GB111-NH2 and their Reported Activities

| Compound Name | Key Structural Feature | Reported Biological Activity | Research Use |

| GB111-NH2 | Parent Compound | Active; induces NLRP3 inflammasome activation. nih.gov | Primary investigational compound. |

| GB-IA | Inactive Analog | Inactive. nih.gov | Negative control in experiments. nih.gov |

| az-GB | Azide-containing Analog | Active; retains inflammasome-activating ability. nih.gov | Chemical probe for target identification via Click chemistry. nih.gov |

| Compound 2 | AOMK electrophile removed | Inactive; loss of ability to induce IL-1β secretion. nih.gov | SAR study compound to demonstrate importance of the electrophile. nih.gov |

| Compound 6 | Phenoxymethylketone electrophile | More potent than GB111-NH2 at inducing IL-1β secretion. nih.gov | SAR study compound to investigate warhead reactivity. nih.gov |

Development of Azide-Containing Analogs for Click Chemistry Applications

The integration of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," represents a significant advancement in the design of activity-based probes (ABPs). frontiersin.orgnih.gov This strategy typically involves a two-step labeling process. First, a probe containing a small, minimally disruptive chemical handle—such as an azide or alkyne—is introduced into a biological system to covalently label its target enzymes. nih.govnih.gov Second, a reporter molecule (e.g., a fluorophore or biotin) equipped with the complementary reactive group is added, which then selectively "clicks" onto the probe-enzyme conjugate. frontiersin.orgacs.org

This approach overcomes a primary limitation of traditional ABPs, where bulky reporter tags can hinder cell permeability and steric accessibility to the enzyme's active site. frontiersin.orgnih.gov By replacing a large reporter with a small azide group on the GB111-NH2 scaffold, a cell-permeable probe can be generated. The synthesis of such an analog would involve modifying the GB111-NH2 structure to incorporate an azido-functionalized building block, for instance, by using azido-amino acids during peptide synthesis or by attaching an azide-containing linker to the core molecule. peptide.comsigmaaldrich.com This azide-functionalized GB111-NH2 analog would serve as a versatile tool, allowing for subsequent conjugation to a wide array of alkyne-modified reporter tags to facilitate fluorescence imaging, affinity purification, or other downstream analyses. frontiersin.orgnih.govnih.gov

Derivatization for Activity-Based Probe (ABP) Development

GB111-NH2 is a precursor compound for generating a range of activity-based probes (ABPs) and quenched activity-based probes (qABPs). nih.gov Its structure contains a reactive acyloxymethyl ketone (AOMK) "warhead" that forms a covalent bond with the active site cysteine of target proteases, and a peptide-based recognition element. nih.govresearchgate.net The free amine group on the lysine (B10760008) residue provides a convenient handle for chemical modification, allowing for the attachment of various functional moieties. nih.gov

The attachment of fluorescent tags to the GB111-NH2 scaffold is a primary strategy for creating probes to visualize enzyme activity. The choice of fluorophore is dictated by the specific application, considering factors like brightness, photostability, and spectral properties.

Cy5 (Cyanine5): Near-infrared (NIR) fluorophores like Cy5 are frequently used due to their low background autofluorescence in biological tissues. mdpi.com A notable example is GB137, a quenched activity-based probe developed from the GB111-NH2 scaffold that utilizes a Cy5 fluorophore for in vivo imaging of cysteine protease activity. mdpi.com The covalent attachment of Cy5 to the core structure allows for sensitive detection of cathepsin activity in various disease models. nih.gov

BODIPY-TMR-X: While direct conjugation of BODIPY-TMR-X to GB111-NH2 is not explicitly detailed in available research, probes utilizing this fluorophore have been developed for cathepsin imaging. For instance, the selectivity of nucleus-directed probes containing the TMR-X fluorophore was validated through competition assays where pretreatment with GB111-NH2 strongly reduced the fluorescent signal, confirming that the probes target active cathepsins. nih.gov Furthermore, BODIPY-based fluorescent tags have been synthesized for use in multiplexed ABPP assays targeting other enzyme families. researchgate.net

TAMRA-alkyne: Fluorescent probes utilizing tetramethylrhodamine (B1193902) (TAMRA), such as fluorophosphonate-TAMRA, have been synthesized to monitor the activity of other hydrolase superfamilies, like serine hydrolases. mdpi.comresearchgate.net The use of an alkyne-modified TAMRA allows for its application in click chemistry-based ABPP, where it can be ligated to an azide-modified probe post-labeling. mdpi.com

Nanoparticle platforms offer a means to enhance the delivery, stability, and signal output of ABPs.

PAMAM Dendrimers: Polyamidoamine (PAMAM) dendrimers are highly branched, well-defined macromolecules that can serve as nanocarriers. mdpi.commdpi.com Research has shown that GB111-NH2 can be linked to PAMAM dendrimers. This strategy has been employed to create multivalent probes, for example, by first attaching iodine tags to the dendrimer surface and then linking the GB111-NH2 core to form activity-based probes for enhanced imaging applications. researchgate.net Biotinylated PAMAM dendrimers have also been developed for targeted delivery. nih.gov

Gold Nanoparticles (AuNPs): Gold nanoparticles are widely used in biomedical applications due to their unique optical properties and biocompatibility. nih.gov Small molecules containing primary amines, such as GB111-NH2, can be covalently conjugated to carboxyl-functionalized gold nanoparticles. emsdiasum.comresearchgate.net This is typically achieved using carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide), to form a stable amide bond between the nanoparticle surface and the amine on the probe. youtube.com This functionalization strategy allows for the creation of AuNP-GB111-NH2 conjugates, potentially for applications in targeted therapy and diagnostics. nih.gov

To enable imaging modalities beyond fluorescence, contrast agents can be incorporated into the GB111-NH2 structure. A library of iodinated activity-based probes (IN-ABPs) has been developed using GB111-NH2 as the core scaffold. In this work, iodine-rich molecules like 2,3,5-triiodobenzoic acid (TBA) and iopanoic acid (IPA) were activated as succinimidyl esters and then covalently linked to the primary amine of GB111-NH2. This modification introduces multiple iodine atoms per probe molecule, enhancing their contrast properties for computed tomography (CT) imaging. These IN-ABPs were shown to effectively bind to and inhibit cellular cathepsins.

Quenched activity-based probes (qABPs) are sophisticated tools designed to be non-fluorescent until they interact with their target enzyme, thereby minimizing background signal and enabling real-time activity monitoring. nih.govresearchgate.net The design of qABPs based on the GB111-NH2 scaffold follows a general mechanism:

A fluorophore (e.g., Cy5) and a quencher molecule are both attached to the probe's core structure. nih.gov

The quencher is positioned such that it suppresses the emission of the fluorophore through processes like Förster resonance energy transfer (FRET).

The probe's electrophilic "warhead" (an acyloxymethyl ketone) covalently binds to the active site cysteine of a target cathepsin. nih.gov

This binding event leads to a conformational change or cleavage that results in the displacement or release of the quencher moiety.

Freed from the quencher's influence, the fluorophore becomes fluorescent, generating a signal that is directly proportional to the level of enzyme activity. nih.govresearchgate.net

This activity-dependent "turn-on" mechanism provides high signal-to-noise ratios, making qABPs powerful tools for both in vitro and in vivo imaging. researchgate.net

Biotinylation is a widely used technique for the affinity-based isolation and subsequent identification of protein targets. nih.gov The high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin allows for the efficient capture of biotin-labeled molecules from complex mixtures like cell lysates. thermofisher.com

Two primary strategies can be employed to create biotinylated probes from GB111-NH2:

Direct Biotinylation: The primary amine on the GB111-NH2 molecule can be directly conjugated to an amine-reactive biotin derivative, such as an N-hydroxysuccinimide (NHS) ester of biotin (e.g., EZ-Link Sulfo-NHS-SS-Biotin). thermofisher.com This one-step synthesis yields a biotinylated ABP that can be used to label target cathepsins, which can then be isolated using streptavidin-agarose beads for downstream analysis like mass spectrometry. nih.govbroadinstitute.org A similar approach using a biotinylated diazomethane (B1218177) affinity label has been used to detect cathepsin B-like precursors. nih.gov

Two-Step Click Chemistry Approach: An azide- or alkyne-containing analog of GB111-NH2 can be used to label proteins within a cell or lysate. Following labeling, a biotin molecule functionalized with the complementary click handle (e.g., biotin-alkyne or biotin-azide) is added. acs.org The click reaction covalently attaches the biotin tag, allowing for subsequent affinity purification. This method offers the advantage of using a smaller, more permeable probe for the initial labeling step. acs.org

Iii. Molecular Mechanisms of Action and Target Identification

Cysteine Cathepsin Inhibition Dynamics

GB111-NH2 was developed as an activity-based probe (ABP) that selectively targets certain members of the papain-like cysteine protease family, particularly the cathepsins. acs.org These enzymes are crucial in various physiological and pathological processes, and their inhibition is a key area of therapeutic research. The interaction of GB111-NH2 with these proteases is characterized by specific binding and a distinct inhibitory mechanism.

GB111-NH2 demonstrates inhibitory activity against a specific subset of cysteine cathepsins. Extensive research has confirmed its action as an inhibitor of cathepsins B, L, and S. nih.govmdpi.com This activity has been consistently demonstrated in various experimental models, including biochemical assays with recombinant enzymes and cell-based systems. researchgate.netahajournals.org In these studies, pre-treatment with GB111-NH2 effectively blocks the binding of fluorescently labeled, broad-spectrum cathepsin probes like GB123, confirming its ability to engage these specific cathepsin targets. researchgate.netahajournals.org

Despite its well-documented effects on cathepsins B, L, and S, the activity of GB111-NH2 against cathepsin K has not been reported in the available scientific literature. Therefore, its complete specificity profile, particularly concerning cathepsin K, remains to be fully elucidated.

| Target Enzyme | Inhibitory Activity by GB111-NH2 | Supporting Evidence |

|---|---|---|

| Cathepsin B | Inhibited | Activity blocked in biochemical and cell-based assays nih.govmdpi.comahajournals.org |

| Cathepsin L | Inhibited | Activity blocked in biochemical and cell-based assays nih.govmdpi.com |

| Cathepsin S | Inhibited | Activity blocked in biochemical and cell-based assays nih.govmdpi.comahajournals.org |

| Cathepsin K | Not Reported | Data not available in reviewed literature |

The inhibitory action of GB111-NH2 is based on a covalent binding mechanism directed at the active site of the target proteases. acs.org The chemical structure of GB111-NH2 features a peptide-like component for enzyme recognition and an acyloxymethyl ketone functional group that acts as a reactive "warhead". popovtzerlab.com This warhead enables the covalent linkage of the inhibitor to its target. popovtzerlab.com

In cysteine cathepsins, the catalytic activity relies on a crucial cysteine residue within the active site (typically Cys25). nih.gov The mechanism of inhibition by GB111-NH2 involves the nucleophilic attack by the thiol group of this active site cysteine on the electrophilic warhead of the inhibitor. This reaction results in the formation of a stable, covalent bond between the enzyme and the inhibitor, effectively and irreversibly inactivating the protease. acs.orgpopovtzerlab.com This mechanism is characteristic of many activity-based probes designed for cysteine proteases.

The formation of a covalent bond between GB111-NH2 and its target cathepsins suggests a mechanism of irreversible inhibition. This mode of action is distinct from reversible inhibitors, which bind and dissociate from the enzyme's active site. The covalent linkage effectively removes active enzyme from the system. While the irreversible nature of the inhibition is strongly implied by the compound's structure and its classification as an activity-based probe, detailed kinetic parameters such as association rates (k_on), dissociation rates (k_off), or inactivation constants (k_inact/Ki) for the interaction of GB111-NH2 with individual cathepsins have not been extensively reported in the literature.

Glycolytic Enzyme Modulation

While initially characterized as a cathepsin inhibitor, subsequent proteomic studies revealed that GB111-NH2 also interacts with key enzymes in the glycolytic pathway. These interactions were found to be responsible for some of the compound's significant phenotypic effects, indicating that its mechanism of action is broader than first understood. nih.gov

Proteomic analysis identified glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in glycolysis, as a binding partner for GB111-NH2. nih.govsemanticscholar.org Further investigation confirmed this interaction, showing that GB111-NH2 covalently binds to reactive cysteine residues on GAPDH. This binding leads to dose-dependent and time-dependent inhibition of GAPDH's enzymatic activity. The functional relevance of this off-target activity was underscored by experiments where known selective inhibitors of GAPDH were able to replicate the cellular effects observed with GB111-NH2 treatment.

In addition to GAPDH, the same proteomic studies identified another crucial glycolytic enzyme, α-enolase (ENO1), as a target of GB111-NH2. nih.govsemanticscholar.org Similar to its interaction with GAPDH, GB111-NH2 was found to covalently bind to reactive cysteines on α-enolase, resulting in the inhibition of its enzymatic function. The biological significance of this finding was supported by the observation that selective α-enolase inhibitors could mimic the inflammasome activation induced by GB111-NH2. This established that the modulation of glycolytic enzymes, alongside cathepsin inhibition, is a key component of the molecular mechanism of GB111-NH2.

Covalent Modification of Reactive Cysteines on Glycolytic Enzymes

The small molecule GB111-NH2 has been identified as an agent that covalently modifies key enzymes within the glycolytic pathway. nih.gov Through chemical proteomics, the glycolytic enzymes glyceraldehyde 3-phosphate dehydrogenase (GAPDH) and α-enolase have been determined to be the phenotypically relevant targets of this compound in bone marrow-derived macrophages (BMDM). nih.gov

GB111-NH2 directly binds to reactive cysteine residues on these enzymes, leading to the inhibition of their catalytic activity. nih.gov Experimental evidence using an azide-functionalized probe (az-GB) demonstrated that the probe covalently binds to both GAPDH and α-enolase. Pre-treatment with GB111-NH2 blocked this binding in a dose-dependent manner, indicating that both the probe and GB111-NH2 bind to the same sites. nih.gov

Further investigation confirmed that GB111-NH2 targets specific, functionally important cysteines. The compound competes for labeling with iodoacetamide-alkyne (IAF), a reagent that reacts with cysteine residues, confirming that GB111-NH2 covalently binds to these reactive cysteines. nih.gov Specifically, modification of the active-site cysteine in GAPDH and the active site-proximal cysteine 388 (Cys 388) of α-enolase are known to significantly impair their enzymatic functions. nih.gov While mass spectrometry also showed binding to lysosomal cysteine cathepsins, established inhibitors of these enzymes did not replicate the effects of GB111-NH2, reinforcing that GAPDH and α-enolase are the primary targets for its inflammasome-activating effects. nih.gov

Table 1: Targeted Glycolytic Enzymes and Binding Sites of GB111-NH2

| Enzyme | Target Residue Type | Specific Site of Action | Consequence of Binding |

|---|---|---|---|

| GAPDH | Reactive Cysteine | Active-site cysteine | Inhibition of enzyme activity |

| α-Enolase | Reactive Cysteine | Active site-proximal Cys 388 | Inhibition of enzyme activity |

Impact on Glycolytic Flux and Metabolic Perturbations

This inhibition creates a distinct metabolic defect that serves as a trigger for downstream inflammatory signaling. nih.gov The key metabolic perturbations observed following treatment with GB111-NH2 include:

Reduced NADH Production: As a direct result of inhibiting GAPDH, the conversion of NAD+ to NADH during glycolysis is halted. nih.gov

Blocked Lactate (B86563) Secretion: The impairment of the glycolytic pathway prevents the conversion of pyruvate (B1213749) to lactate. nih.gov

Potential Drop in ATP Concentration: By disrupting glycolysis, a primary source of cellular ATP, GB111-NH2 can lead to a reduction in ATP levels. nih.govelifesciences.org

The critical role of glycolytic disruption in the action of GB111-NH2 is highlighted by rescue experiments. Supplementing the cells with pyruvate, a metabolic product downstream of the inhibited enzymes, successfully prevents inflammasome formation, caspase-1 activation, and IL-1β secretion induced by GB111-NH2. nih.govelifesciences.org This demonstrates that it is the metabolic defect, rather than a non-specific effect of the compound, that initiates the inflammatory cascade. nih.gov

Inflammasome Pathway Activation

Induction of NLRP3 Inflammasome Formation

GB111-NH2 acts as a potent activator of the NLRP3 inflammasome. nih.gov For the NLRP3 inflammasome to be activated, it typically requires two signals. A priming signal, such as LPS, induces the transcription of inflammasome components like pro-IL-1β. GB111-NH2 then provides the second activating signal ('Signal II'), which triggers the assembly of the inflammasome complex. nih.govelifesciences.org

In BMDMs treated with GB111-NH2, fluorescence microscopy reveals the formation of distinct foci containing the inflammasome adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and active caspase-1. nih.gov The formation of these macromolecular structures is a hallmark of inflammasome activation. Genetic knockout studies have confirmed that this process is strictly dependent on the presence of NLRP3 and ASC, but not on other Nod-like receptors (NLRs) such as NLRC4 or AIM2. nih.gov

Mechanism of Caspase-1 Activation

The assembly of the NLRP3 inflammasome complex is the direct mechanism leading to the activation of caspase-1. frontiersin.org Upon activation by the metabolic signals generated by GB111-NH2, NLRP3 oligomerizes and recruits ASC. frontiersin.org This, in turn, recruits pro-caspase-1 into the complex, facilitating its proximity-induced auto-cleavage and activation into its mature p10 and p20 subunits. nih.govfrontiersin.org

The activation of caspase-1 in response to GB111-NH2 has been observed through Western blot analysis, which shows the conversion of procaspase-1 to the mature p10 form. nih.gov This activation is entirely contingent on the formation of the NLRP3 inflammasome, as macrophages lacking NLRP3 show a complete abrogation of GB111-NH2-induced caspase-1 activation. nih.gov The activation of caspase-1 is a critical step, as this enzyme is responsible for cleaving pro-inflammatory cytokines and initiating pyroptosis, a pro-inflammatory form of cell death. nih.govbohrium.com

Table 2: Effect of GB111-NH2 on Inflammasome and Caspase-1 Activation

| Cellular Event | Observation | Key Dependency |

|---|---|---|

| Inflammasome Assembly | Formation of ASC and active caspase-1 foci | NLRP3, ASC |

| Caspase-1 Activation | Conversion of procaspase-1 to mature p10 form | NLRP3 Inflammasome |

| Pyroptosis | Release of lactate dehydrogenase (LDH) | Caspase-1 |

Regulation of Interleukin-1β (IL-1β) Secretion

A primary consequence of caspase-1 activation by the GB111-NH2-induced NLRP3 inflammasome is the processing and secretion of the potent pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.gov Active caspase-1 cleaves the inactive precursor, pro-IL-1β, into its biologically active p17 form, which is then secreted from the cell. nih.govmdpi.com

Treatment of LPS-primed macrophages with GB111-NH2 results in a dose-dependent secretion of IL-1β. nih.gov Western blot analysis of the cell supernatant confirms that the secreted cytokine is predominantly the mature p17 form. nih.govelifesciences.org The regulation of IL-1β secretion is tightly linked to the upstream components of the pathway; in the absence of NLRP3, IL-1β secretion induced by GB111-NH2 is completely abolished. nih.gov The level of IL-1β secretion is comparable to that induced by other known NLRP3 stimuli like ATP and nigericin. nih.gov

Role of Nicotinamide Adenine Dinucleotide (NAD+)/NADH Imbalance

The disruption of glycolysis by GB111-NH2 creates a metabolic imbalance that serves as a crucial secondary signal for NLRP3 activation. nih.gov A key component of this imbalance is the cellular ratio of NAD+ to NADH. Productive glycolysis results in the conversion of NAD+ to NADH. nih.gov By inhibiting GAPDH, GB111-NH2 blocks this conversion, leading to a drop in NADH levels and a corresponding increase in the NAD+/NADH ratio. nih.gov

This NAD+/NADH imbalance is hypothesized to be a primary link between the inhibition of glycolytic enzymes and the assembly of the inflammasome. nih.govelifesciences.org Evidence suggests that this metabolic signal, potentially coupled with changes in mitochondrial reactive oxygen species (ROS), precedes NLRP3 inflammasome formation. elifesciences.org The importance of this metabolic state is underscored by the finding that providing cells with pyruvate, which can enter the TCA cycle and restore NADH production, blocks the inflammasome-activating effects of GB111-NH2. nih.govelifesciences.org This indicates that the cell senses the disruption in its metabolic and redox state, specifically the drop in NADH, as a danger signal that triggers an innate immune response through the NLRP3 inflammasome. nih.govelifesciences.org

Contribution of Mitochondrial Reactive Oxygen Species (ROS) Generation

Research indicates that the molecular activity of GB111-NH2 is linked to the generation of mitochondrial reactive oxygen species (mROS), a key factor in cellular signaling and stress responses. One proposed mechanism for this increase in ROS involves the inhibition of cysteine cathepsins, which leads to an accumulation of oxidative stress. nih.govresearchgate.net Proteomic analysis of macrophages treated with GB111-NH2 demonstrated an inhibition of autophagy, a cellular process for degrading and recycling damaged components. nih.gov This disruption of autophagy is suggested as a probable cause for the elevated levels of ROS observed in these cells. nih.govresearchgate.net

Furthermore, studies have directly connected the NLRP3 inflammasome activation induced by GB111-NH2 to mROS. nih.gov The mechanism of action for GB111-NH2 involves the inhibition of key glycolytic enzymes, which disrupts the cell's metabolic state. nih.gov This disruption leads to an imbalance in the cellular NAD+/NADH ratio, which in turn serves as a secondary signal that promotes the generation of mitochondrial ROS. nih.gov This increase in mROS is a critical upstream event that contributes to the activation of the NLRP3 inflammasome. nih.govresearchgate.net Mitochondria, particularly complexes I and III of the electron transport chain, are the primary cellular sources of ROS. nih.govmdpi.com Under metabolic stress, such as that induced by the disruption of glycolysis, electron leakage can increase, leading to the partial reduction of oxygen to form superoxide (B77818) and other ROS. youtube.comnih.gov

The table below summarizes findings related to GB111-NH2 and ROS generation.

| Experimental Model | Effect of GB111-NH2 | Proposed Mechanism | Reference |

| In vitro Macrophages | Increased oxidative stress and ROS levels | Inhibition of autophagy due to cysteine cathepsin inhibition | nih.gov |

| In vivo Mammary Cancer | Increased ROS levels leading to TAM death | Cysteine cathepsin inhibition | nih.gov |

| LPS-primed BMDM | NLRP3 inflammasome activation mediated by mitochondrial ROS | Disruption of glycolysis leading to NAD+/NADH imbalance | nih.gov |

Characterization of Activation Signal (Signal II) for Canonical NLRP3 Pathway

GB111-NH2 has been identified as a potent activator of the canonical NLRP3 inflammasome pathway, where it functions specifically as an activation signal, known as "Signal II". nih.gov The canonical activation of the NLRP3 inflammasome is a two-step process. nih.govresearchgate.net "Signal I" is typically provided by a microbial component, such as lipopolysaccharide (LPS), which primes the cell by inducing the NF-κB-dependent transcription of inflammasome components like NLRP3 and pro-inflammatory cytokines like pro-IL-1β. nih.govresearchgate.net "Signal II" is a subsequent stress signal that triggers the assembly and activation of the inflammasome complex. nih.govresearchgate.net

Studies in bone marrow-derived macrophages (BMDM) show that GB111-NH2 does not act as a Signal I, as it does not directly induce pro-IL-1β expression in unprimed cells. nih.gov However, in LPS-primed macrophages, GB111-NH2 treatment leads to robust caspase-1 activation and the secretion of mature IL-1β, confirming its role as a Signal II. nih.gov This induced IL-1β secretion is comparable in level to that caused by other well-known NLRP3 stimuli like ATP and nigericin. nih.gov

The activation is highly specific to the NLRP3 inflammasome. Experiments using macrophages deficient in different inflammasome components revealed that the absence of NLRP3 completely prevents IL-1β secretion in response to GB111-NH2. nih.gov In contrast, macrophages lacking other NLRs, such as NLRC4 and AIM2, still secrete IL-1β normally upon treatment. nih.gov This demonstrates that GB111-NH2 induces caspase-1 activation and subsequent cytokine release exclusively through the NLRP3 pathway. nih.gov Mechanistically, GB111-NH2's role as a Signal II is linked to its inhibition of the glycolytic enzymes GAPDH and α-enolase. nih.gov This enzymatic inhibition disrupts cellular glycolytic flux, creating a metabolic state that serves as the trigger for NLRP3 activation. nih.gov

The data below illustrates the specificity of GB111-NH2 as a Signal II for the NLRP3 inflammasome in LPS-primed bone marrow-derived macrophages (BMDM).

| Macrophage Genotype | Treatment | IL-1β Secretion | Conclusion | Reference |

| Wild-Type | LPS + GB111-NH2 | High | GB111-NH2 induces IL-1β secretion | nih.gov |

| Nlrp3 Knockout | LPS + GB111-NH2 | Abrogated | IL-1β secretion is NLRP3-dependent | nih.gov |

| Nlrc4 Knockout | LPS + GB111-NH2 | Unaffected | IL-1β secretion is NLRC4-independent | nih.gov |

| Aim2 Knockout | LPS + GB111-NH2 | Unaffected | IL-1β secretion is AIM2-independent | nih.gov |

Iv. Cellular and Preclinical Biological Effects

Macrophage Biology and Immunomodulation

GB111-NH2 (hydrochloride) has demonstrated significant immunomodulatory effects, particularly in the context of macrophage biology. Its influence spans across macrophage differentiation and polarization, induction of regulated cell death, modulation of oxidative stress, and impacts on autophagy, lysosomal signaling, and lipid metabolism.

GB111-NH2 has been shown to induce a shift in macrophage polarization, notably from an M2 (alternatively activated) to an M1 (classically activated) phenotype. researchgate.net This repolarization is a critical aspect of its immunomodulatory function. Morphologically, treatment with GB111-NH2 causes unpolarized M0 and polarized M2 macrophages, which are typically elongated, to adopt the round, spherical shape characteristic of M1 cells. researchgate.net This shift is associated with a move towards a pro-inflammatory state. researchgate.net The novel cysteine histone protease inhibitor GB111-NH2 is also known to induce the proliferation of M1 tumor-associated macrophages (TAMs).

| Aspect | Observation | Implication |

|---|---|---|

| Polarization Shift | Induces a shift from M2 to M1 macrophage phenotype. | Potentially reverses the immunosuppressive tumor microenvironment. |

| Morphological Changes | M0 and M2 macrophages adopt an M1-like spherical morphology. | Physical alteration consistent with a functional phenotype switch. |

| TAM Proliferation | Induces the proliferation of M1 TAMs. | Enhances the anti-tumor immune response within the tumor microenvironment. |

The effects of GB111-NH2 on regulated cell death in macrophages are multifaceted, with evidence supporting the induction of both apoptosis and pyroptosis. In the context of tumor-associated macrophages (TAMs), cysteine cathepsin inhibition by GB111-NH2 leads to apoptosis. nih.gov Specifically, in freshly resected human carotid plaque specimens, treatment with GB111-NH2 for 24 hours resulted in the apoptosis of 55% ± 10% of plaque macrophages, a significant increase from the basal apoptosis rate of 22% ± 7%. This cell killing was selective, with over 70% ± 15% of caspase-3 positive cells being macrophages.

Conversely, GB111-NH2 has also been identified as a small molecule activator of the NLRP3 inflammasome, which triggers pyroptotic cell death in bone marrow-derived macrophages (BMDMs). nih.gov This process is characterized by the release of the intracellular enzyme lactate (B86563) dehydrogenase (LDH), and the formation of foci containing active caspase-1. nih.gov However, one study indicated that inhibition of cathepsins B, L, and S with GB111-NH2 did not initiate apoptosis, as evidenced by the absence of the cleaved forms of Caspase-3 and poly(ADP-ribose) polymerase 1 (PARP-1).

| Cell Death Pathway | Key Findings | Quantitative Data |

|---|---|---|

| Apoptosis | Induces apoptosis in tumor-associated macrophages and plaque macrophages. | 55% ± 10% of plaque macrophages undergo apoptosis after treatment, compared to 22% ± 7% in controls. |

| Pyroptosis | Activates the NLRP3 inflammasome, leading to caspase-1 activation and LDH release in BMDMs. | Data on LDH release confirms pyroptotic cell death. |

| Contradictory Finding | One study reported no initiation of apoptosis (no cleaved Caspase-3 or PARP-1). | - |

A key mechanism underlying the biological effects of GB111-NH2 is the induction of oxidative stress. Cysteine cathepsin inhibition by GB111-NH2 in macrophages leads to increased levels of reactive oxygen species (ROS). nih.gov This elevation in ROS is considered a likely cause of the observed apoptosis in macrophages. nih.gov The novel cysteine histone protease inhibitor GB111-NH2 inhibits the development of breast cancer by elevating ROS levels, which in turn causes the apoptosis and proliferation of macrophages.

| Parameter | Effect of GB111-NH2 | Consequence |

|---|---|---|

| Reactive Oxygen Species (ROS) | Increased production in macrophages. | Induction of apoptosis and proliferation of macrophages. |

GB111-NH2 has been shown to impact cellular recycling processes, including autophagy and lysosomal signaling. Pharmacological inhibition of cathepsins with GB111-NH2 leads to an increased expression of autophagy- and lysosome-associated marker genes. Proteomic analysis of macrophages treated with GB111-NH2 demonstrated an inhibition of autophagy. nih.gov This inhibition of autophagy is suggested to be a contributing factor to the elevated levels of ROS. nih.gov

| Cellular Process | Effect of GB111-NH2 | Associated Markers |

|---|---|---|

| Autophagy | Inhibition of the autophagic process. | Increased expression of autophagy- and lysosome-associated marker genes. |

| Lysosomal Signaling | Alters lysosomal signaling pathways. | - |

Treatment with GB111-NH2 induces distinct changes in the lipid metabolism of macrophages. The pharmacological inhibition of cathepsins leads to alterations in fatty acid metabolites. researchgate.net This is associated with an increased expression of key modulators of fatty acid metabolism, such as fatty acid synthase (FASN) and acid ceramidase (ASAH1). researchgate.net Furthermore, mass spectrometric analysis of human M0, M1, and M2 macrophages treated with GB111-NH2 revealed relative changes in arachidonic acid.

| Aspect of Lipid Metabolism | Effect of GB111-NH2 | Key Molecules Affected |

|---|---|---|

| Fatty Acid Metabolites | Induces distinct changes in fatty acid metabolites. | Arachidonic Acid |

| Gene Expression | Increases expression of key modulators of fatty acid metabolism. | Fatty Acid Synthase (FASN), Acid Ceramidase (ASAH1) |

Cancer Research Applications (Preclinical Models)

In preclinical models of cancer, GB111-NH2 has shown promise as a potential therapeutic agent, primarily through its effects on tumor-associated macrophages (TAMs). In in vivo models of mammary cancer, the inhibition of cathepsins by GB111-NH2 results in the death of TAMs due to increased ROS levels. nih.gov A striking observation from these studies is that the apoptosis of TAMs leads to a cell non-autonomous death of neighboring cancer cells, ultimately resulting in the regression of the primary tumor. nih.gov These findings suggest that cysteine cathepsin inhibitors like GB111-NH2 can specifically target and trigger macrophage cell death, presenting a potential anticancer therapy for tumors with high levels of TAMs. nih.gov

Effects on Tumor-Associated Macrophages (TAMs)

GB111-NH2 (hydrochloride) is a notable inhibitor of cysteine cathepsins, specifically targeting the activity of cathepsins B, L, and S. nih.gov Research has highlighted that the elevated activity of these cathepsins in the tumor microenvironment is largely attributable to their increased presence in tumor-associated macrophages (TAMs), which play a significant role in promoting cancer. nih.gov

Studies utilizing human primary macrophages have demonstrated that pharmacological inhibition of these cathepsins with GB111-NH2 induces a significant shift in macrophage polarization. Specifically, it repolarizes M2-polarized macrophages, which are considered a suitable in vitro model for TAMs, towards a pro-inflammatory M1 phenotype. researchgate.net This repolarization is accompanied by distinct morphological and metabolic changes. M2 macrophages, typically elongated, adopt a round, spherical shape characteristic of M1 cells following treatment with GB111-NH2. researchgate.net

The molecular effects of GB111-NH2 on M2 macrophages are multifaceted. The treatment leads to alterations in cellular recycling pathways, marked by an increased expression of genes associated with autophagy and lysosomes, and a concurrent reduction in adenosine (B11128) triphosphate (ATP) content. researchgate.net Furthermore, the inhibition of cathepsin activity precipitates significant changes in lipid metabolism. researchgate.net

| Parameter | Effect of GB111-NH2 on M2 Macrophages | Reference |

|---|---|---|

| Polarization | Shift from M2 to M1 phenotype | researchgate.net |

| Morphology | Change from elongated to round, spherical shape | researchgate.net |

| Cellular Recycling | Increased expression of autophagy- and lysosome-associated genes | researchgate.net |

| Energy Metabolism | Reduced ATP content | researchgate.net |

Investigation of Macrophage-Mediated Antitumor Responses

The inhibition of cysteine cathepsins in macrophages by GB111-NH2 triggers significant antitumor responses. In vitro studies have shown that this inhibition leads to both apoptosis (programmed cell death) and proliferation of macrophages. nih.gov This dual effect is attributed to an increase in oxidative stress within the cells. nih.gov Proteomic analyses have further revealed that GB111-NH2 inhibits the process of autophagy in macrophages, which is suggested as a primary cause for the observed elevation in reactive oxygen species (ROS) levels. nih.gov

In preclinical in vivo models of mammary cancer, the administration of GB111-NH2 resulted in the death of TAMs, a phenomenon also linked to increased levels of ROS. nih.gov This targeted elimination of TAMs from the tumor microenvironment is a key component of its antitumor activity. The induced oxidative stress and subsequent cell death of these cancer-promoting macrophages disrupt their supportive role in tumor progression. nih.gov

Cell Non-Autonomous Effects on Neoplastic Cells

A compelling finding from in vivo studies is the cell non-autonomous effect of GB111-NH2 on cancer cells. nih.gov The targeted apoptosis of TAMs, induced by cathepsin inhibition, leads to the subsequent death of neighboring neoplastic cells. nih.gov This bystander killing effect suggests that the elimination of TAMs creates a microenvironment that is no longer conducive to cancer cell survival.

This cell non-autonomous death of cancer cells contributes directly to the regression of primary tumor growth observed in these preclinical models. nih.gov These findings underscore the potential of cysteine cathepsin inhibitors like GB111-NH2 as a therapeutic strategy, particularly in cancers characterized by high infiltration of TAMs. nih.gov By specifically targeting the macrophage population within a tumor, it is possible to induce a broader antitumor effect that impacts the cancer cells themselves. nih.gov

Explorations in Other Pathological Contexts (Preclinical)

Microbial Pathogen Response (e.g., Salmonella typhimurium infection)

In the context of microbial infections, GB111-NH2 has been shown to modulate macrophage responses through a mechanism distinct from cathepsin inhibition. In studies involving bone marrow-derived macrophages (BMDMs), GB111-NH2 was found to induce the formation of the NLRP3 inflammasome, leading to caspase-1 activation, secretion of the pro-inflammatory cytokine IL-1β, and a form of inflammatory cell death known as pyroptosis. nih.govelifesciences.org

Interestingly, chemical proteomic studies identified the glycolytic enzymes GAPDH and α-enolase as the direct targets of GB111-NH2 in this pathway. nih.gov The compound impairs glycolytic flux in LPS-primed macrophages, resulting in a complete block of lactate and NADH production and a significant reduction in ATP levels. nih.gov This disruption of cellular metabolism, particularly the resulting NAD+/NADH imbalance and increase in mitochondrial ROS, acts as a crucial signal for NLRP3 inflammasome activation. elifesciences.org This mechanism is highly relevant for the host defense against intracellular pathogens like Salmonella typhimurium, which is known to disrupt host cell metabolism. elifesciences.org

| Parameter | Effect of GB111-NH2 on LPS-Primed BMDMs | Reference |

|---|---|---|

| Inflammasome Activation | Induces NLRP3 inflammasome formation | elifesciences.org |

| Glycolytic Flux | Inhibits lactate and NADH production | nih.gov |

| Energy Metabolism | Significantly impairs ATP production | nih.gov |

| Cellular Fate | Induces pyroptotic cell death | elifesciences.org |

Atherosclerosis Imaging Research

Research into the role of GB111-NH2 in atherosclerosis has focused on its therapeutic potential by targeting plaque-destabilizing macrophages. In ex vivo studies using freshly resected human carotid plaque specimens, treatment with GB111-NH2 induced significant and selective apoptosis of macrophages within the plaque. nih.govresearchgate.net

After a 24-hour treatment period, a marked increase in macrophage apoptosis was observed. nih.govresearchgate.net This effect was highly specific to macrophages, indicating that the compound could potentially be used to deplete these inflammatory cells from atherosclerotic lesions. nih.govresearchgate.net The depletion of macrophages is considered a promising strategy to promote the stability of atherosclerotic plaques and prevent rupture. nih.govsemanticscholar.org While not directly an imaging agent, the potent biological effect of GB111-NH2 on plaque macrophages makes it a subject of interest in research aimed at visualizing and treating vulnerable plaques. semanticscholar.org

| Condition | Percentage of Apoptotic Macrophages in Plaque | Reference |

|---|---|---|

| Basal (Untreated) | 22% ± 7% | nih.gov |

| GB111-NH2 Treated (24h) | 55% ± 10% | nih.gov |

V. Advanced Research Methodologies and Analytical Techniques

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to label and identify active enzymes within a complex proteome. GB111-NH2 and its analogs have been central to ABPP studies for investigating enzyme activity.

In the quest to identify the biological targets of GB111-NH2, researchers have synthesized functionalized analogs of the compound. A key analog is an azide-containing version, referred to as az-GB, which retains the biological activity of the parent compound. researchgate.net This probe serves as a tool for identifying covalent binding partners. elifesciences.org The azide (B81097) group allows for "click chemistry" reactions, enabling the attachment of reporter tags such as fluorophores or biotin (B1667282) after the probe has covalently bound to its protein targets. elifesciences.orgnih.gov

In a typical in vitro ABPP experiment, recombinant enzymes are incubated with the az-GB probe. The covalent labeling of the enzymes can then be visualized by reacting the probe-labeled proteins with a fluorescent alkyne tag (e.g., TAMRA-alkyne) and analyzing the mixture via SDS-PAGE and fluorescence scanning. elifesciences.orgnih.gov This method has been used to demonstrate the direct covalent binding of the az-GB probe to its targets. elifesciences.orgnih.gov

For cellular ABPP, live cells, such as bone marrow-derived macrophages (BMDMs), are treated with the az-GB probe. nih.gov After cell lysis, the labeled proteins are similarly tagged using click chemistry for visualization or affinity purification with biotin. This approach allows for the identification of enzyme targets within their native cellular environment.

Competitive ABPP is a crucial technique to confirm target engagement and determine the potency of non-probe inhibitors like GB111-NH2. In this assay, a proteome is pre-incubated with the inhibitor of interest before the addition of the broad-spectrum activity-based probe. The inhibitor's binding to its target will prevent the subsequent labeling by the probe. The reduction in probe labeling, often measured by fluorescence intensity on a gel, is proportional to the inhibitor's potency and occupancy of the target's active site. elifesciences.org

In studies involving GB111-NH2, researchers pre-treated recombinant enzymes or cell lysates with varying concentrations of GB111-NH2 or its analogs before adding the az-GB probe. nih.govnih.gov The results demonstrated that GB111-NH2 blocked the binding of the az-GB probe to the enzymes GAPDH and α-enolase in a dose-dependent manner. nih.govnih.gov This confirmed that GB111-NH2 binds to the same sites on these enzymes as the probe. nih.gov

Furthermore, an analog of GB111-NH2 with a more reactive electrophile (compound 6) was shown to be more potent in inducing IL-1β secretion and also blocked az-GB binding at lower concentrations than GB111-NH2 itself. nih.govnih.gov Conversely, analogs lacking the electrophile or the carboxybenzyl cap, which were inactive in cellular assays, did not compete with the az-GB probe for binding. nih.gov These findings establish a clear correlation between the target engagement of GB111-NH2 and its biological effects.

| Compound | Target Enzyme | Observed Competition | Relative Potency |

|---|---|---|---|

| GB111-NH2 | GAPDH | Dose-dependent inhibition of az-GB binding | Standard |

| GB111-NH2 | α-enolase | Dose-dependent inhibition of az-GB binding | Standard |

| Compound 6 (more reactive electrophile) | GAPDH | Inhibition at lower concentrations than GB111-NH2 | Higher |

| Compound 6 (more reactive electrophile) | α-enolase | Inhibition at lower concentrations than GB111-NH2 | Higher |

| Compound 2 (lacks electrophile) | GAPDH | No competition | Inactive |

| Compound 2 (lacks electrophile) | α-enolase | No competition | Inactive |

| GB-IA (lacks carboxybenzyl cap) | GAPDH | No competition | Inactive |

| GB-IA (lacks carboxybenzyl cap) | α-enolase | No competition | Inactive |

Proteomic Approaches for Target Validation

To identify the full spectrum of protein targets of GB111-NH2 in an unbiased manner, advanced proteomic techniques are employed.

Multidimensional Protein Identification Technology (MudPIT) is a powerful shotgun proteomics technique used to identify proteins in complex mixtures. It involves the separation of peptides by two-dimensional liquid chromatography (typically strong cation exchange followed by reverse phase) coupled directly to a mass spectrometer.

In the context of GB111-NH2, MudPIT was used to identify its protein targets from cell lysates. nih.gov The experimental strategy involved a competitive proteomic study where BMDMs were pre-treated with either an active (GB111-NH2) or an inactive analog (GB-IA). researchgate.netnih.gov Subsequently, the cells were labeled with the az-GB probe, and the resulting lysates were reacted with alkyne-biotin. researchgate.netnih.gov The biotin-tagged proteins were then enriched using streptavidin affinity chromatography, digested, and identified by MudPIT. nih.gov The truly relevant binding partners were identified as those proteins whose labeling by the az-GB probe was competed away by the active GB111-NH2 but not by the inactive control compound. nih.gov This approach led to the identification of the glycolytic enzymes GAPDH and α-enolase as the primary targets of GB111-NH2. nih.gov

Mass spectrometry (MS) is the core analytical technique for protein identification in proteomics. In the MudPIT workflow described above, tandem mass spectrometry (MS/MS) is used to sequence the peptides separated by liquid chromatography. The resulting peptide fragmentation patterns are then matched against protein sequence databases to identify the corresponding proteins.

This MS-based approach not only identified GAPDH and α-enolase but also revealed that GB111-NH2 can bind to other proteins, such as lysosomal cysteine cathepsins. nih.gov However, further functional assays using established cathepsin inhibitors demonstrated that the inhibition of these enzymes was not responsible for the primary phenotype observed with GB111-NH2 treatment, thus highlighting the importance of integrating proteomic data with functional validation. nih.gov

Biochemical and Enzymatic Assays

Following the identification of potential targets through proteomic methods, biochemical and enzymatic assays are essential for functional validation. For GB111-NH2, researchers performed substrate turnover assays with recombinant GAPDH and α-enolase to confirm that the compound directly inhibits their enzymatic activity. nih.gov

The results showed that GB111-NH2 dose-dependently inhibited the activity of both GAPDH and α-enolase. nih.gov In contrast, the inactive analog GB-IA showed no significant inhibition of GAPDH and only modest activity against α-enolase. nih.gov Furthermore, time-dependent inhibition studies, where the enzymes were pre-incubated with GB111-NH2 for increasing amounts of time, resulted in progressively lower enzyme activity. nih.govnih.gov This time-dependent inhibition is a characteristic feature of irreversible, covalent inhibitors. nih.gov These biochemical data strongly support the findings from ABPP and proteomics, confirming that GB111-NH2 covalently binds to and inhibits the glycolytic enzymes GAPDH and α-enolase. nih.gov

| Enzyme | Inhibitor | Observation | Conclusion |

|---|---|---|---|

| Recombinant GAPDH | GB111-NH2 | Dose-dependent inhibition of substrate turnover | GB111-NH2 is an inhibitor of GAPDH |

| Recombinant α-enolase | GB111-NH2 | Dose-dependent inhibition of substrate turnover | GB111-NH2 is an inhibitor of α-enolase |

| Recombinant GAPDH | GB-IA (inactive analog) | No significant inhibition | Confirms structural requirements for inhibition |

| Recombinant α-enolase | GB-IA (inactive analog) | Modest inhibitory activity | Confirms structural requirements for potent inhibition |

| Recombinant GAPDH | GB111-NH2 | Time-dependent decrease in enzyme activity | Suggests irreversible, covalent inhibition |

| Recombinant α-enolase | GB111-NH2 | Time-dependent decrease in enzyme activity | Suggests irreversible, covalent inhibition |

Cellular and Molecular Imaging Techniques

GB111-NH2 and its fluorescent derivatives are extensively used in fluorescence microscopy to visualize cathepsin activity within living cells. semanticscholar.orgcellphysiolbiochem.com In live-cell imaging experiments, quenched activity-based probes (qABPs) like GB137, which are derived from the GB111-NH2 scaffold, are employed. stanford.edustanford.edu These probes are initially non-fluorescent but emit a bright signal upon covalent modification by an active target protease, which displaces the quencher molecule. stanford.edustanford.edu

Confocal microscopy of cells treated with these probes reveals the subcellular localization of protease activity, often observed in vesicular patterns corresponding to lysosomes. stanford.educellphysiolbiochem.com To demonstrate the specificity of the signal, cells are often pre-treated with the parent inhibitor, GB111-NH2. stanford.edusemanticscholar.org The absence or significant reduction of fluorescence in inhibitor-treated cells confirms that the signal is a direct result of target enzyme activity. stanford.educellphysiolbiochem.com This technique has been applied in various cell lines, including 4T1 mouse mammary adenocarcinoma cells and primary macrophages, to study the role of cathepsins in different biological contexts. stanford.educellphysiolbiochem.com

In-gel fluorescence scanning is a powerful biochemical technique used to profile the activity of proteases in complex biological samples. popovtzerlab.comstanford.edu This method utilizes fluorescently-labeled ABPs, such as GB123, which are based on the GB111-NH2 structure. stanford.edu Cell or tissue lysates are incubated with the fluorescent probe, which covalently labels active proteases. popovtzerlab.comsemanticscholar.org

The proteins in the lysate are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). stanford.edusemanticscholar.org The gel is subsequently scanned with a fluorescence scanner. thno.org Labeled proteases appear as distinct fluorescent bands, and the intensity of these bands corresponds to the level of active enzyme in the sample. popovtzerlab.com The identity of the labeled proteases can be inferred from their molecular weight. stanford.edu To confirm that the fluorescent bands represent specific cathepsins, a competitive inhibition experiment is performed by pre-incubating the lysate with an excess of unlabeled GB111-NH2 before adding the fluorescent probe. popovtzerlab.comsemanticscholar.org The disappearance of a fluorescent band in the inhibitor-treated lane confirms the identity of the target protease. popovtzerlab.comthno.org

Table 2: Representative Findings from In-Gel Fluorescence Scanning

| Sample | Probe Used | Pre-incubation | Observed Fluorescent Bands (kDa) | Interpretation |

|---|---|---|---|---|

| 4T1 Cancer Cell Lysate | GB123 (Cy5-labeled ABP) | Vehicle (DMSO) | ~25, ~30 | Active Cathepsin B and L detected. |

| 4T1 Cancer Cell Lysate | GB123 (Cy5-labeled ABP) | GB111-NH2 | No significant bands | Labeling is specific to target cathepsins. |

| Human Carotid Plaque Lysate | BMV109 (qABP) | Vehicle (DMSO) | ~25, ~29 | Active Cathepsin B and S identified. stanford.edu |

| Human Carotid Plaque Lysate | BMV109 (qABP) | GB111-NH2 | Signal suppressed | Probe signal is specific to cathepsin activity. stanford.edu |

The GB111-NH2 scaffold is fundamental to the development of probes for non-invasive in vivo imaging in preclinical cancer and atherosclerosis models. acs.orgsemanticscholar.org Fluorescent probes, such as the quenched probe YBN14, are administered to animal models, and their activation at the site of disease is monitored over time using an In Vivo Imaging System (IVIS). semanticscholar.orgresearchgate.net The IVIS captures the fluorescent signal, allowing for the visualization and quantification of protease activity within a living organism. stanford.edusemanticscholar.org

In studies using mouse models of atherosclerosis, the fluorescent signal from YBN14 was shown to accumulate in atherosclerotic plaques. semanticscholar.orgresearchgate.net Similarly, in tumor-bearing mice, probes like GB137 have been used to visualize cathepsin activity within the tumor microenvironment. stanford.edu The specificity of this imaging is confirmed by pre-treating a cohort of animals with the inhibitor GB111-NH2, which leads to a significant reduction in the in vivo fluorescent signal, demonstrating that the imaging readout is directly linked to the activity of target cathepsins. acs.orgsemanticscholar.org

To overcome the low sensitivity of computed tomography (CT) for molecular imaging, novel contrast agents have been developed by functionalizing nanoparticles with GB111-NH2. acs.orgnih.gov In one approach, gold nanoparticles (AuNPs) of various sizes were conjugated to GB111-NH2 to create targeted activity-based probes (ABPs) for detecting cathepsin activity in tumors. acs.orgsemanticscholar.org These GNP-ABPs act as functional CT contrast agents, enabling the detection of elevated cathepsin activity within cancerous tissue. acs.org

In another strategy, the GB111-NH2 core was tagged with multiple iodine atoms to create iodinated nanoscale activity-based probes (IN-ABPs). popovtzerlab.com These probes were designed to accumulate in tumors due to the high expression of cathepsins, thereby providing sufficient contrast for CT imaging. popovtzerlab.com The covalent binding mechanism of the GB111-NH2 moiety ensures that the contrast agent is retained at the site of enzymatic activity, enhancing imaging sensitivity. acs.org Pre-treatment of tumor-bearing mice with the inhibitor GB111-NH2 was used as a control to confirm that the accumulation of the CT signal in the tumor was indeed due to the specific targeting of cathepsin activity. acs.org

Immunological and Cell Biological Assays

Western Blot Analysis for Protein Expression and Processing

Western blot analysis is a fundamental technique used to detect and quantify specific proteins in a sample. In the context of GB111-NH2 research, it has been instrumental in understanding the compound's impact on protein processing and signaling pathways.

One key application has been the monitoring of caspase-1 activation. Studies have shown that treatment of LPS-primed bone marrow-derived macrophages (BMDMs) with GB111-NH2 leads to the conversion of procaspase-1 to its active p10 form, a hallmark of inflammasome activation. nih.govelifesciences.org This is often visualized on a Western blot by the appearance of the p10 band in treated cells compared to controls. nih.govelifesciences.org

Furthermore, Western blotting has been used to assess the expression levels of proteins involved in autophagy, such as LC-3B and p62. cellphysiolbiochem.com Treatment of bone marrow-derived macrophages with GB111-NH2 resulted in higher levels of both LC-3B and p62, suggesting that the inhibition of cathepsins by GB111-NH2 suppresses baseline autophagic degradation. cellphysiolbiochem.com The accumulation of these proteins, as detected by Western blot, indicates a blockage in the autophagy-lysosomal pathway. cellphysiolbiochem.com

The technique is also employed to confirm the specificity of GB111-NH2. For instance, in studies using activity-based probes (ABPs), pre-treatment with GB111-NH2 can prevent the labeling of target cathepsins by the probe, a result that is confirmed by the absence of a fluorescent band on a gel, which is a variation of the Western blot technique. stanford.eduresearchgate.net

Table 1: Representative Western Blot Findings with GB111-NH2

| Cell Type | Treatment Conditions | Target Protein | Observed Effect | Reference |

| LPS-primed BMDMs | GB111-NH2 | Caspase-1 (p10) | Increased levels, indicating activation | nih.govelifesciences.org |

| BMDMs | GB111-NH2 | LC-3B | Increased levels, suggesting suppressed autophagy | cellphysiolbiochem.com |

| BMDMs | GB111-NH2 | p62 | Increased levels, suggesting suppressed autophagy | cellphysiolbiochem.com |

| 4T1-luc-GFP cells | Pre-incubation with GB111-NH2 followed by BMV083 probe | Cathepsin B and L | Elimination of fluorescent signal, confirming inhibition | stanford.edu |

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to quantify soluble proteins such as cytokines. In studies involving GB111-NH2, ELISA is critical for measuring the secretion of inflammatory cytokines, providing insights into the compound's effect on cellular inflammatory responses.

A significant finding from ELISA-based studies is that GB111-NH2 induces the secretion of the pro-inflammatory cytokine IL-1β in a dose-dependent manner in LPS-primed BMDMs. nih.govelifesciences.org This secretion is a direct consequence of the caspase-1 activation observed in Western blots, as active caspase-1 is responsible for processing pro-IL-1β into its mature, secretable form. nih.govelifesciences.org Conversely, studies have shown that GB111-NH2 treatment leads to a decrease in the secretion of another cytokine, IL-6, in a dose-dependent manner, while having no effect on TNF-α secretion. elifesciences.org This differential effect on cytokine production highlights the specific pathways modulated by GB111-NH2.

Table 2: Cytokine Quantification by ELISA in Response to GB111-NH2

| Cell Type | Treatment Conditions | Cytokine Measured | Observed Effect | Reference |

| LPS-primed BMDMs | Increasing concentrations of GB111-NH2 | IL-1β | Dose-dependent increase in secretion | nih.govelifesciences.org |

| LPS-primed BMDMs | Increasing concentrations of GB111-NH2 | IL-6 | Dose-dependent decrease in secretion | elifesciences.org |

| LPS-primed BMDMs | GB111-NH2 | TNF-α | No significant effect on secretion | elifesciences.org |

Flow Cytometry for Cellular State and Marker Analysis

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells in a heterogeneous population. bioivt.com In research involving GB111-NH2, it has been used to assess various cellular parameters, including mitochondrial mass and damage.

For example, in studies investigating the role of cathepsins in mitochondrial dynamics, flow cytometry was used to analyze mitochondrial mass in BMDMs treated with GB111-NH2. cellphysiolbiochem.com The results showed changes in mitochondrial mass upon cathepsin inhibition, as measured by the fluorescence intensity of MitoTracker Green. cellphysiolbiochem.com Furthermore, flow cytometry has been employed to assess mitochondrial damage by co-staining cells with MitoTracker Green and MitoTracker Deep Red, allowing for the quantification of cells with damaged mitochondria. cellphysiolbiochem.com Another application is the measurement of mitochondrial reactive oxygen species (mtROS) using probes like MitoSOX, where GB111-NH2 treatment was shown to influence mtROS levels. nih.govelifesciences.org

Table 3: Flow Cytometry Applications in GB111-NH2 Research

| Cell Type | Parameter Analyzed | Fluorescent Probe/Stain | Key Finding | Reference |

| BMDMs | Mitochondrial Mass | MitoTracker Green | Altered mitochondrial mass following GB111-NH2 treatment | cellphysiolbiochem.com |

| BMDMs | Mitochondrial Damage | MitoTracker Green & MitoTracker Deep Red | Quantification of cells with damaged mitochondria | cellphysiolbiochem.com |

| BMDMs | Mitochondrial ROS | MitoSOX | GB111-NH2 treatment affects mtROS levels | nih.govelifesciences.org |

Cell Viability and Cell Death Assays (e.g., LDH Release, ATP Content, Caspase Activity, Annexin V/PI Staining)

Assessing cell viability and the mode of cell death is crucial for understanding the cellular consequences of treatment with a compound like GB111-NH2. A variety of assays are employed for this purpose.

Lactate (B86563) Dehydrogenase (LDH) Release Assay: This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis or late apoptosis. abcam.comnih.gov Studies have shown that treatment of BMDMs with GB111-NH2 can induce cell death, as measured by LDH release. nih.gov

ATP Content Assay: Cellular ATP levels are indicative of metabolic activity and cell viability. A decrease in ATP content often correlates with cell death. Assays measuring ATP levels have been used to show that GB111-NH2 treatment can lead to a reduction in cytosolic ATP in BMDMs. nih.gov

Caspase Activity Assays: These assays directly measure the activity of caspases, the key executioner enzymes of apoptosis. nih.govpromega.com As mentioned in the Western blot section, caspase-1 activation by GB111-NH2 is a key finding. nih.govelifesciences.org Specific fluorogenic substrates can be used to quantify the activity of different caspases in a plate-reader format.

Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method to distinguish between viable, apoptotic, and necrotic cells. nih.govdojindo.com Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. dojindo.compromega.com PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, characteristic of late apoptotic and necrotic cells. nih.gov While direct Annexin V/PI staining data for GB111-NH2 is not detailed in the provided context, it is a standard method used in conjunction with the other cell death assays.

Research has shown that cysteine cathepsin inhibition by GB111-NH2 can lead to macrophage apoptosis, which is linked to increased oxidative stress. nih.gov

Table 4: Cell Viability and Death Assay Findings with GB111-NH2

| Cell Type | Assay | Parameter Measured | Observed Effect | Reference |

| BMDMs | LDH Release | Extracellular LDH activity | Increased release, indicating cell death | nih.gov |

| BMDMs | ATP Content Assay | Cytosolic ATP levels | Decreased levels, indicating reduced viability | nih.gov |

| Macrophages | Not specified | Apoptosis | Induction of apoptosis due to increased oxidative stress | nih.gov |

Vi. Future Directions and Emerging Research Avenues

Comprehensive Elucidation of Off-Target Interactions

While developed as a specific inhibitor for cathepsins B, L, and S, compelling evidence has emerged indicating that GB111-NH2 engages with other proteins, leading to significant biological outcomes independent of cathepsin inhibition. A critical future direction is the systematic identification and characterization of these off-target interactions.

A landmark study utilizing chemical proteomics identified the glycolytic enzymes glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and alpha-enolase (α-enolase) as significant off-target binding partners of GB111-NH2 in bone marrow-derived macrophages (BMDMs). nih.govelifesciences.org This interaction was shown to be covalent, targeting reactive cysteine residues on these enzymes and leading to the inhibition of their activity. nih.govelifesciences.org The biological consequence of this off-target activity is profound: the disruption of glycolytic flux by GB111-NH2 was found to be a trigger for NLRP3 inflammasome activation, caspase-1 processing, and pyroptotic cell death. nih.govelifesciences.orgfrontiersin.org This effect was not replicated by other established cathepsin inhibitors, underscoring that this is a specific, off-target effect of the GB111-NH2 compound. nih.govelifesciences.org

Future research must extend these findings to fully map the GB111-NH2 interactome across various cell types and conditions. This will provide a more complete picture of its mechanism of action and help interpret experimental results with greater accuracy.

| Off-Target Protein | Cell Type/System | Method of Identification | Functional Consequence |

| GAPDH | BMDMs | Chemical Proteomics (MudPIT) | Inhibition of glycolysis, NLRP3 inflammasome activation |

| α-Enolase | BMDMs | Chemical Proteomics (MudPIT) | Inhibition of glycolysis, NLRP3 inflammasome activation |

| Lysosomal Cysteine Cathepsins | BMDMs | Mass Spectrometry | Bound, but not in the expected pattern for the observed inflammasome activation. nih.govelifesciences.org |

This table summarizes the key off-target proteins of GB111-NH2 identified in research studies.

Advanced Computational Modeling of Compound-Target Dynamics

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding the intricacies of compound-protein interactions at an atomic level. nih.govopenveterinaryjournal.com While such studies have been applied to other cathepsin inhibitors, a dedicated and advanced computational analysis of GB111-NH2 represents a significant area for future research. nih.govmdpi.com

Future modeling studies could focus on several key areas:

On-Target Binding: Simulating the covalent interaction of GB111-NH2 with the active sites of cathepsins B, L, and S to delineate the precise structural determinants of its potency and selectivity.

Off-Target Binding: Docking GB111-NH2 into the structures of GAPDH and α-enolase to model the covalent modification of their reactive cysteines. This could explain the molecular basis for this off-target activity and guide the design of new analogs that avoid these interactions.

Derivative Design: Using the binding models of GB111-NH2 to rationally design next-generation probes with altered selectivity profiles, for instance, by modifying the peptide sequence or the reactive warhead to favor or disfavor certain targets.

These computational approaches will accelerate the development of more refined chemical tools and provide a dynamic understanding of how GB111-NH2 and its future derivatives function.

Development of Next-Generation Probes with Enhanced Selectivity or Sensitivity

The GB111-NH2 scaffold has served as a foundational template for the development of a wide array of activity-based probes (ABPs). However, limitations such as suboptimal binding potency in fluorescently tagged versions have spurred the creation of next-generation probes. mdpi.comresearchgate.net A major focus of this research is to improve upon the original design for greater sensitivity, selectivity, or novel functionalities. mdpi.comresearchgate.netthno.org

Key advancements include: